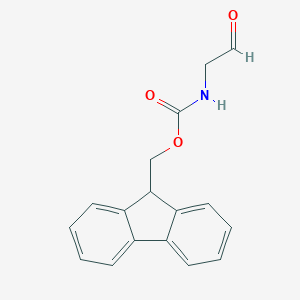

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate

Overview

Description

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate, also known as N-Fmoc glycylaldehyde, is an organic compound commonly used in peptide synthesis in solid-phase synthesis . The primary target of this compound is the amino group of the peptide chain .

Mode of Action

The compound acts as a protecting group in the process of peptide synthesis . In the early stages of peptide synthesis, it can be added to the amino group of the peptide chain to protect its reactivity .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . After the synthesis is complete, the N-Fmoc group can be removed by treatment with a strong acid such as hydrofluoric acid to obtain a pure peptide product .

Pharmacokinetics

It is known that the compound is a white solid with good solubility and is soluble in some organic solvents such as dimethyl sulfoxide (dmso) and chloroform .

Result of Action

The result of the action of this compound is the protection of the amino group of the peptide chain during peptide synthesis . This allows for the successful synthesis of the peptide without unwanted side reactions.

Action Environment

The compound is relatively stable at room temperature, but stored in the dark can extend its life . It should be operated in a well-ventilated place, and attention should be paid to fire and explosion prevention measures . The compound may cause irritation to the skin, eyes, and respiratory tract, so appropriate protective equipment such as gloves and goggles should be worn during use .

Biochemical Analysis

Biochemical Properties

The role of (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate in biochemical reactions is primarily as a protecting group in the process of peptide synthesis in solid phase synthesis . It can be added to the amino group of the peptide chain to protect its reactivity

Molecular Mechanism

The molecular mechanism of action of this compound is related to its role in peptide synthesis. It is used to protect the reactivity of the amino group of the peptide chain during the early stages of peptide synthesis . After the synthesis is complete, the this compound group can be removed by treatment with a strong acid such as hydrofluoric acid to obtain a pure peptide product .

Temporal Effects in Laboratory Settings

This compound is relatively stable at room temperature, but stored in the dark can extend its life . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available.

Biological Activity

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate, also known by its CAS number 156939-62-7, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a fluorenyl group linked to a carbamate structure, characterized by the following molecular formula:

- Molecular Formula : C17H15NO3

- Molecular Weight : 281.31 g/mol

- IUPAC Name : (9H-fluoren-9-yl)methyl (2-oxoethyl)carbamate

The unique arrangement of functional groups in this compound contributes to its biological activity, particularly in pharmacological contexts.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against various strains of bacteria. For example, a study demonstrated its efficacy against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In comparative studies, it showed superior activity against several fungal strains compared to traditional antifungal agents. This suggests that modifications to the fluorenyl structure might enhance its antifungal potency .

Cytotoxicity and Cell Viability

In vitro cytotoxicity assays reveal that this compound can affect cell viability. The compound's cytotoxic effects vary with concentration; at higher doses, it induces significant toxicity in various cell lines. Notably, it has been observed to activate apoptotic pathways in cancer cells, indicating its potential role in cancer therapy .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of xenobiotics and potentially leading to the formation of reactive intermediates that can modify cellular macromolecules.

- Oxidative Stress Induction : It can induce oxidative stress by generating reactive oxygen species (ROS), which activate various signaling pathways such as MAPK and NF-kB pathways .

- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through intrinsic pathways, suggesting its utility as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,10,16H,9,11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTMQODRSDEGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347615 | |

| Record name | 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156939-62-7 | |

| Record name | 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9H-fluoren-9-yl)methyl N-(2-oxoethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.